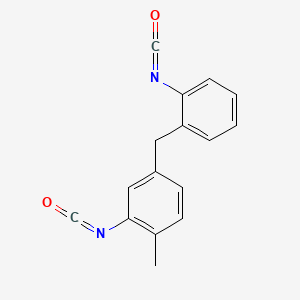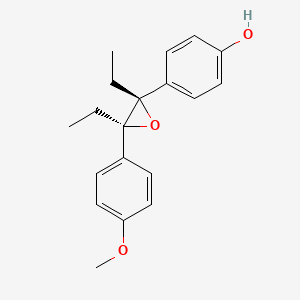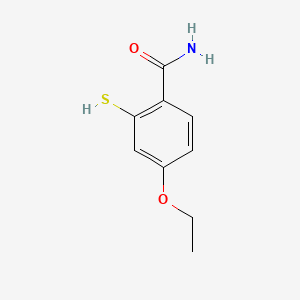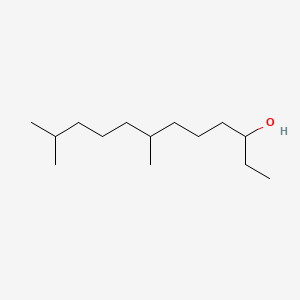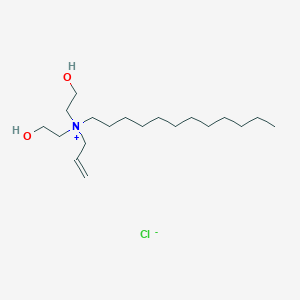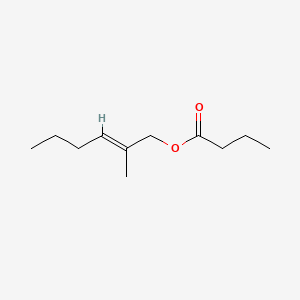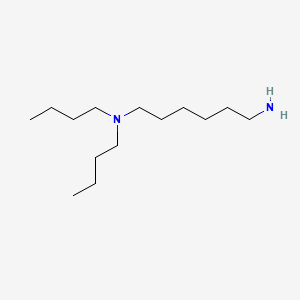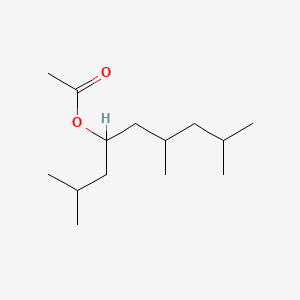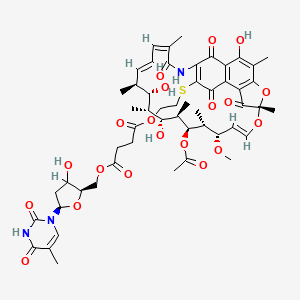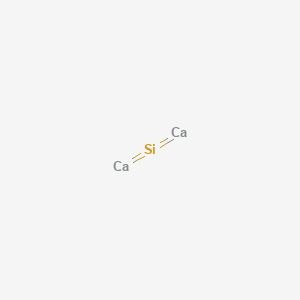
Dicalcium silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicalcium silicide is a chemical compound composed of calcium and silicon, with the chemical formula Ca₂Si. It is a member of the silicide family, which are compounds that contain silicon and one or more metals. This compound is known for its high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicalcium silicide can be synthesized through various methods, including solid-state reactions, self-combustion synthesis, and sol-gel processes . One common method involves the direct reaction of calcium and silicon at high temperatures:
2Ca+Si→Ca2Si
This reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature furnaces where calcium and silicon are combined in precise stoichiometric ratios. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicalcium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can react with oxygen to form calcium oxide and silicon dioxide:
Ca2Si+O2→2CaO+SiO2
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and acids. These reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include calcium oxide, silicon dioxide, and various calcium silicates .
Wissenschaftliche Forschungsanwendungen
Dicalcium silicide has a wide range of scientific research applications due to its unique properties :
Chemistry: Used as a reducing agent and in the synthesis of other silicides.
Biology: Investigated for its potential use in biomaterials and medical implants.
Medicine: Studied for its biocompatibility and potential use in drug delivery systems.
Wirkmechanismus
The mechanism by which dicalcium silicide exerts its effects is primarily through its chemical reactivity and stability . In biological systems, it interacts with cellular components and may influence cellular processes through its biocompatibility and structural properties . In industrial applications, its high-temperature stability and resistance to oxidation make it an ideal material for various high-performance applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicalcium silicate (Ca₂SiO₄): Commonly found in cement and known for its hydraulic properties.
Tricalcium silicate (Ca₃SiO₅): Another important component of cement with different hydration properties.
Dicalcium germanide (Ca₂Ge): Similar in structure but with different electronic and thermoelectric properties.
Uniqueness
Dicalcium silicide is unique due to its combination of high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion. These properties make it suitable for a wide range of applications, from industrial materials to potential biomedical uses .
Eigenschaften
CAS-Nummer |
12049-73-9 |
|---|---|
Molekularformel |
Ca2Si |
Molekulargewicht |
108.24 g/mol |
InChI |
InChI=1S/2Ca.Si |
InChI-Schlüssel |
NGXPJZQTKPQTAO-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](=[Ca])=[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



